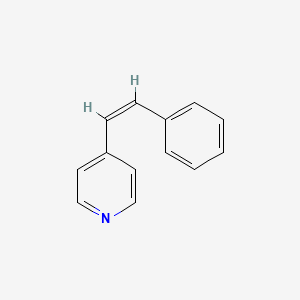

cis-4-Styrylpyridine

説明

Structure

3D Structure

特性

CAS番号 |

5097-92-7 |

|---|---|

分子式 |

C13H11N |

分子量 |

181.23 g/mol |

IUPAC名 |

4-[(Z)-2-phenylethenyl]pyridine |

InChI |

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6- |

InChIキー |

QKHRGPYNTXRMSL-SREVYHEPSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=NC=C2 |

正規SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC=C2 |

製品の起源 |

United States |

Computational and Theoretical Investigations of Cis 4 Styrylpyridine

Ab Initio and Density Functional Theory (DFT) Studies

Theoretical studies utilizing Ab Initio and DFT methods have provided a robust framework for understanding the electronic structure and energetics of cis-4-Styrylpyridine. These computational approaches have been instrumental in characterizing both its ground and excited states.

Ground State Geometry and Energetics (S0)

In its electronic ground state (S0), the cis isomer of 4-styrylpyridine (B85998) adopts a markedly twisted conformation. nih.gov This non-planar structure is a key feature distinguishing it from its more stable, planar trans counterpart. nih.govunige.ch DFT calculations, employing functionals such as B3LYP and PBE with various basis sets, have consistently predicted this twisted geometry at the energy minimum for the cis conformation. nih.govunige.ch

To achieve a more accurate description, post-Hartree-Fock methods like second-order Møller-Plesset (MP2) and coupled cluster (CC) theories have also been applied. nih.gov The results from these higher-level calculations align with the DFT predictions, provided that a sufficiently high level of electron correlation and flexible basis sets are used. nih.gov The energy difference between the cis and trans isomers, including zero-point energy corrections, further confirms the higher energy of the cis form. researchgate.net

| Parameter | DFT (B3LYP/G) Value | DFT (PBE/G) Value |

|---|---|---|

| C-C (ethylenic) bond length (Å) | 1.345 | 1.351 |

| C-C (phenyl) bond length (Å) | 1.491 | 1.486 |

| C-C (pyridinyl) bond length (Å) | 1.482 | 1.478 |

| Torsion Angle (Ph-C=C-Py) (°) | -34.4 | -34.2 |

Excited State Properties (S1, S2, T1, 3ππ, 5MLCT)

Time-dependent DFT (TD-DFT) calculations have been crucial in characterizing the excited state properties of this compound. researchgate.netrsc.org The main absorption band in the electronic spectrum of the cis isomer is primarily attributed to transitions from the ground state (S0) to the first (S1) and second (S2) singlet excited states. researchgate.netrsc.org These transitions are of π-π* character. researchgate.net

Investigations into the triplet excited states have also been conducted. The lowest triplet state (T1) is a key intermediate in the photoisomerization process. unige.ch For the cis isomer in its ground-state geometry, the vertical T1/S0 electronic excitation energy has been calculated to be 24279 cm⁻¹. unige.ch The character of this T1 state is described as 3ππ. In the context of metal complexes, metal-to-ligand charge transfer (MLCT) states, such as 5MLCT, can also play a significant role in the photophysics, influencing the isomerization pathways. psu.edu

| Excited State | Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 4.10 | 0.25 | HOMO -> LUMO |

| S2 | 4.25 | 0.18 | HOMO-1 -> LUMO |

| T1 | 3.01 | - | HOMO -> LUMO |

Potential Energy Surfaces and Isomerization Pathways

The isomerization from the cis to the trans form of 4-styrylpyridine is a complex process governed by the topology of the ground and excited state potential energy surfaces (PES). arxiv.orgnumberanalytics.com DFT calculations have been employed to map out these surfaces and identify the transition states connecting the isomers. unige.ch

For the thermally activated cis-to-trans isomerization in the ground state, a biradicaloid transition state has been located. nih.govunige.ch The calculated energy barrier for this process is significant, indicating that thermal isomerization is slow at room temperature. unige.ch

The photoisomerization process involves transitions to excited state PESs. psu.edu Upon photoexcitation, the molecule evolves on the excited state surface, often leading to a conical intersection with the ground state, which facilitates a rapid and efficient non-radiative decay back to either the cis or trans ground state conformation. The shape of the PES, including the location of minima and transition states, dictates the quantum yield of the photoisomerization reaction. psu.edu

Molecular Dynamics Simulations

To capture the influence of temperature and solvent on the behavior of this compound, molecular dynamics (MD) simulations have been performed. These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Thermal Fluctuations and Conformational Flexibility

Car-Parrinello molecular dynamics (CPMD) simulations have revealed the highly flexible nature of this compound. nih.govunige.ch Even at finite temperatures, the molecule exhibits large-amplitude fluctuations, particularly in the torsional angles of the phenyl and pyridinyl rings. nih.govunige.ch These simulations have shown that at finite temperatures, the cis isomer predominantly exists in twisted forms, with departures from the optimized geometry increasing with temperature. unige.ch

The simulations also indicate that the ground-state PES is very flat along the coordinates corresponding to the rotation of the aromatic rings. unige.ch This flatness allows for significant conformational flexibility, which is an important factor in understanding the molecule's photophysical properties.

Dynamic Effects on Electronic Absorption Spectra

The static picture of electronic transitions obtained from TD-DFT calculations on optimized geometries can be refined by incorporating dynamic effects from MD simulations. researchgate.netunige.ch By averaging calculated spectra over multiple snapshots from a CPMD trajectory, the influence of thermal fluctuations on the electronic absorption spectrum can be accounted for. researchgate.netrsc.orgunige.ch

This approach has led to a noticeable improvement in the agreement between the calculated and experimental absorption spectra for this compound. researchgate.netrsc.org The inclusion of thermal motion helps to reproduce the broadening and asymmetry of the experimental absorption bands, which are not fully captured by static calculations. researchgate.netunige.ch These dynamic simulations have also shown that both the S0 → S1 and S0 → S2 transitions contribute significantly to the main absorption band at finite temperatures. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for investigating the excited-state properties of molecules. As an extension of ground-state DFT, TD-DFT provides a computationally efficient framework for calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding a molecule's UV-Vis absorption spectrum and its photochemical behavior.

For this compound, TD-DFT calculations are instrumental in elucidating the characteristics of its low-lying singlet excited states. The molecule's structure, featuring a phenyl ring and a pyridine (B92270) ring connected by a cis-configured vinyl bridge, gives rise to a complex system of π-orbitals. Electronic transitions within this system are responsible for its characteristic absorption profile.

Typical investigations involve optimizing the ground-state (S₀) geometry of this compound using a suitable functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)). Following this, vertical excitation energies are calculated at the optimized ground-state geometry.

The primary electronic transitions in this compound are of π→π* character. The highest occupied molecular orbital (HOMO) is generally localized on the electron-rich styryl fragment (phenyl ring and vinyl bridge), while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the electron-deficient pyridine ring. Consequently, the lowest energy transition (S₀→S₁) often exhibits significant intramolecular charge-transfer (ICT) character, where electron density shifts from the styryl moiety to the pyridinic nitrogen upon photoexcitation.

The results from TD-DFT calculations, including the predicted maximum absorption wavelength (λmax), oscillator strength (f), and the dominant orbital contributions for the first few singlet excited states, are summarized in the table below. The oscillator strength is a dimensionless quantity that represents the probability of a transition occurring; a higher value corresponds to a more intense absorption band.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | 295 | 0.58 | HOMO → LUMO (92%) | π→π* with ICT |

| S₀ → S₂ | 248 | 0.71 | HOMO-1 → LUMO (85%) | π→π |

| S₀ → S₃ | 235 | 0.12 | HOMO → LUMO+1 (78%) | π→π |

These theoretical findings indicate that the primary absorption band for this compound in the near-UV region is attributed to the S₀→S₁ transition, characterized by a significant charge transfer. The higher energy, more intense S₀→S₂ transition involves excitation from a lower-lying π orbital (HOMO-1). The accuracy of these predictions is dependent on the choice of functional, as standard functionals can sometimes struggle with describing charge-transfer states accurately. Therefore, range-separated hybrid functionals are often employed for more reliable results.

Advanced Quantum Chemical Methodologies

While TD-DFT is a workhorse for excited-state calculations on medium-to-large molecules, a hierarchy of more advanced ab initio quantum chemical methods exists. These methods offer potentially higher accuracy at a significantly greater computational cost and are often used to benchmark DFT results or to study systems where DFT may be inadequate. Their application to this compound provides a deeper, more rigorous understanding of its electronic structure.

Hartree-Fock (HF) Theory: As the foundational ab initio method, Hartree-Fock approximates the many-electron wavefunction as a single Slater determinant. It systematically neglects electron correlation—the instantaneous interactions between electrons. For a conjugated π-system like this compound, this omission leads to systematic errors. For instance, HF typically overestimates bond alternation (i.e., single bonds are too long, double bonds are too short) and predicts ground-state energies that are significantly higher (less negative) than the true energy.

Møller-Plesset Perturbation Theory (MP2): MP2 is the simplest and most common post-Hartree-Fock method for including electron correlation. It treats the correlation effect as a perturbation to the HF solution. For ground-state properties like geometry and relative energies, MP2 offers a substantial improvement over HF. When applied to this compound, MP2 provides more accurate bond lengths and angles, better reflecting the delocalized nature of the π-system. However, MP2 can be less reliable for describing excited states or systems with notable multi-reference character.

Coupled Cluster (CC) Theory: Coupled Cluster theory is considered the "gold standard" in quantum chemistry for high-accuracy calculations on single-reference systems. The most common variant, CCSD(T), includes all single and double excitations iteratively and adds triple excitations perturbatively. This method is capable of yielding highly accurate ground-state energies, molecular structures, and other properties that are often in close agreement with experimental data. Due to its steep computational scaling (approximately N⁷, where N is the number of basis functions), CCSD(T) calculations on a molecule the size of this compound are extremely demanding. They are typically reserved for single-point energy calculations to establish benchmark values against which less expensive methods, such as DFT and MP2, can be validated.

The following table presents a comparison of key properties for the ground state of this compound calculated using different levels of theory with a consistent basis set (e.g., cc-pVTZ). The values are illustrative of the typical trends observed.

| Method | Relative Ground State Energy (kcal/mol) | Dipole Moment (Debye) | Vinyl C=C Bond Length (Å) |

|---|---|---|---|

| Hartree-Fock (HF) | +15.2 | 3.35 | 1.321 |

| DFT (B3LYP) | +1.1 | 3.02 | 1.348 |

| MP2 | +2.5 | 2.94 | 1.352 |

| CCSD(T) | 0.0 (Reference) | 2.98 | 1.345 |

As shown in the table, HF predicts the highest energy and a shorter, more localized C=C double bond. Both DFT and MP2 provide results that are much closer to the high-accuracy CCSD(T) reference, demonstrating their utility for routine calculations. The choice of method for studying this compound is therefore a balance: DFT offers the best compromise of accuracy and computational cost for geometry optimizations and spectral predictions, while CCSD(T) serves as the ultimate arbiter for benchmarking energetic and structural parameters.

Spectroscopic Approaches for Structural and Electronic Elucidation of Cis 4 Styrylpyridine

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for probing the π-conjugated system of styrylpyridines. The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to molecular geometry and the electronic environment.

The UV-Vis spectra of cis- and trans-4-Styrylpyridine exhibit significant differences, which serve as a primary method for their differentiation. The electronic transitions observed are predominantly of the π → π* type, involving the delocalized electron system spanning the phenyl ring, the ethylenic bridge, and the pyridyl ring.

The trans isomer can adopt a nearly planar conformation, which maximizes the overlap of p-orbitals and creates a highly effective conjugated system. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a strong absorption band at a longer wavelength (a bathochromic or red shift).

In contrast, cis-4-Styrylpyridine suffers from significant steric hindrance between the ortho-protons of the phenyl ring and the vinylic proton attached to the same carbon as the pyridyl group. This steric clash forces the aromatic rings to twist out of the plane of the C=C double bond, disrupting the conjugation. This disruption raises the HOMO-LUMO energy gap. Consequently, the main π → π* absorption band for the cis isomer is observed at a shorter wavelength (a hypsochromic or blue shift) and with a significantly lower molar absorptivity (a hypochromic effect) compared to its trans counterpart.

Table 3.1.1: Comparative UV-Vis Spectral Data for 4-Styrylpyridine (B85998) Isomers

| Isomer | Representative Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key Observation |

| trans-4-Styrylpyridine | Cyclohexane | ~305 | ~28,000 | Strong absorption at longer wavelength due to planarity and extended conjugation. |

| This compound | Cyclohexane | ~278 | ~11,000 | Weaker absorption at shorter wavelength due to steric hindrance and reduced conjugation. |

The electronic absorption spectrum of this compound is sensitive to its surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the relative energies of the ground and excited states. For the non-polar to polar aprotic solvent transition, a modest red shift is typically observed for the π → π* band. This is because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

A more dramatic effect is observed in protic solvents or acidic media. The lone pair of electrons on the pyridine (B92270) nitrogen atom can participate in hydrogen bonding or become fully protonated. Protonation makes the pyridinium (B92312) moiety a powerful electron-withdrawing group, which significantly stabilizes the LUMO. This enhanced intramolecular charge-transfer character drastically lowers the transition energy, leading to a pronounced bathochromic shift. This positive solvatochromism is a hallmark of styrylpyridines and is clearly observable for the cis isomer, despite its non-planar geometry.

Table 3.1.2: Solvatochromic Shifts for this compound

| Solvent | Solvent Type | λ_max (nm) | Observed Shift Relative to Hexane | Rationale |

| Hexane | Non-polar | ~275 | - | Reference baseline. |

| Acetonitrile | Polar Aprotic | ~279 | +4 nm | Modest stabilization of the more polar excited state. |

| Ethanol | Polar Protic | ~285 | +10 nm | Hydrogen bonding to the pyridine nitrogen enhances its electron-accepting character. |

| Acidified Water (pH < 2) | Acidic Protic | ~325 | +50 nm | Protonation of the pyridine nitrogen creates a pyridinium ion, inducing strong intramolecular charge transfer. |

Vibrational Spectroscopy (IR, Raman)

The vibrational spectrum of this compound is characterized by contributions from the phenyl ring, the pyridyl ring, and the ethylenic linkage. Key vibrational modes are instrumental in confirming its structure. One of the most diagnostically significant regions is the C-H out-of-plane (OOP) bending region. For cis-disubstituted alkenes, a characteristic strong absorption band appears in the 675–730 cm⁻¹ range. This is distinct from the strong band observed for the trans isomer, which typically appears near 960–990 cm⁻¹. Other important frequencies include the C=C stretching vibrations of the ethylenic bridge and the aromatic rings.

Table 3.2.1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment and Notes |

| Aromatic C-H Stretch | 3020–3080 | Stretching vibrations of C-H bonds on the phenyl and pyridyl rings. |

| Vinylic C-H Stretch | ~3010 | Stretching vibration of C-H bonds on the C=C double bond. |

| Ethylenic C=C Stretch | ~1640 | Stretching of the central C=C double bond. Often weaker in IR for the cis isomer compared to the trans. |

| Aromatic Ring C=C Stretches | 1450–1610 | Multiple bands corresponding to the skeletal vibrations of the phenyl and pyridyl rings. |

| cis-Alkene C-H Out-of-Plane Bend | 675–730 | Strong, characteristic band for the cis configuration. This is a key diagnostic peak for distinguishing it from the trans isomer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

NMR spectroscopy, particularly ¹H NMR, is arguably the most definitive technique for the unambiguous structural elucidation and isomeric assignment of styrylpyridines.

The distinction between cis- and trans-4-Styrylpyridine is unequivocally established by analyzing the coupling constant between the two vinylic protons (H_α and H_β) on the C=C double bond. The magnitude of this three-bond coupling (³J_HαHβ) is dependent on the dihedral angle between the protons, as described by the Karplus relationship.

In the trans isomer, the vinylic protons are anti-periplanar (dihedral angle ≈ 180°), which results in a large coupling constant, typically in the range of 15–18 Hz.

In the cis isomer, the vinylic protons are syn-periplanar (dihedral angle ≈ 0°), resulting in a much smaller coupling constant, typically in the range of 8–12 Hz.

This significant difference in the ³J coupling constant provides a clear and reliable signature for the cis geometry. Furthermore, the chemical shifts of the vinylic protons are affected by the anisotropic fields of the nearby aromatic rings. In the cis isomer, the steric crowding can lead to unique shielding or deshielding effects on these protons compared to the more extended trans conformation. The aromatic region of the spectrum shows characteristic doublets for the pyridyl protons (α and β to the nitrogen) and multiplets for the phenyl protons.

Table 3.3.1: Comparative ¹H NMR Data for 4-Styrylpyridine Isomers (in CDCl₃)

| Isomer | Proton Type | Representative Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Key Diagnostic Feature |

| trans-4-Styrylpyridine | Vinylic (H_α, H_β) | 7.0–7.5 | ³J_HαHβ ≈ 16 Hz | Large coupling constant confirms trans geometry. |

| Pyridyl (α-H) | ~8.6 | - | Downfield shift due to proximity to N. | |

| This compound | Vinylic (H_α, H_β) | 6.5–7.0 | ³J_HαHβ ≈ 11 Hz | Small coupling constant confirms cis geometry. |

| Pyridyl (α-H) | ~8.5 | - | Downfield shift due to proximity to N. |

Photochemical Reactivity and Photoisomerization Dynamics of Cis 4 Styrylpyridine

Photoinduced cis-trans Isomerization Mechanisms

The photoisomerization of 4-styrylpyridine (B85998) is a fundamental reaction that allows for the switching between its cis and trans forms. unige.ch This process can be initiated by direct irradiation and is influenced by the surrounding medium and complexation with metal ions.

The photoisomerization of 4-styrylpyridine can proceed through two primary mechanistic routes: a singlet pathway and a triplet pathway.

For the free ligand, direct irradiation typically populates the first excited singlet state (S₁), leading to isomerization via a singlet mechanism. nih.govacs.org However, a triplet pathway involving the T₁ state also exists, though it is generally accessed through triplet sensitization, the presence of a heavy-atom effect, or at low temperatures. acs.orgunige.ch Theoretical calculations indicate that the triplet pathway is barrierless. unige.ch

When 4-styrylpyridine is coordinated to a transition metal, such as Rhenium(I) or Tungsten(V), the isomerization mechanism is often steered toward the triplet pathway. nih.goviupac.org In these complexes, initial excitation may occur into a metal-to-ligand charge-transfer (MLCT) band. nih.govacs.org This is followed by rapid intersystem crossing (ISC) to a triplet MLCT state and subsequent intramolecular energy transfer to the styrylpyridine ligand, populating its reactive triplet (³IL) state. acs.orgnih.gov This metal-sensitized process effectively switches the operational mechanism from singlet to triplet. nih.govacs.org

Table 1: Calculated Excited State Energy Differences for 4-Styrylpyridine Isomers

| Isomer | Parameter | Energy (cm⁻¹) |

| cis-4-Styrylpyridine | Vertical T₁/S₀ Energy Difference (ΔET/S) | 24279 |

| Zero-Point Energy Difference (ΔE0T/S) | 13661 | |

| trans-4-Styrylpyridine | Vertical T₁/S₀ Energy Difference (ΔET/S) | 21141 |

| Zero-Point Energy Difference (ΔE0T/S) | 16565 |

This data is based on Density Functional Theory (B3LYP/DZVP) calculations. unige.ch

The quantum yield (Φ) of photoisomerization, which represents the efficiency of the photochemical process, can be dependent on the excitation wavelength. For complexes of 4-styrylpyridine, the quantum yield of the trans-to-cis isomerization has been studied, revealing how different excited states can influence the reaction pathway.

In fac-[Re(CO)₃(Me₄phen)(trans-4-styrylpyridine)]⁺, the quantum yield was found to be lower upon irradiation at 404 nm (Φ = 0.35) compared to irradiation at shorter wavelengths, suggesting that different pathways are involved in the photoisomerization process. nih.gov Studies on platinum complexes also indicate a dependence of the quantum yield on the excitation wavelength, pointing to the involvement of several non-interconvertible excited states. researchgate.net In contrast, for some complexes, the quantum yields show little variation with wavelength. nih.gov

Table 2: Selected Photoisomerization Quantum Yields for 4-Styrylpyridine Complexes

| Complex | Reaction | Excitation Wavelength (nm) | Quantum Yield (Φ) |

| W(CO)₅(trans-4-styrylpyridine) | trans → cis | 366 | 0.49 |

| ClRe(CO)₃(trans-4-styrylpyridine)₂ | trans → cis | Not Specified | 0.5 |

| BrRe(CO)₃(trans-4-styrylpyridine)₂ | trans → cis | Not Specified | 0.5 |

| fac-[Re(CO)₃(Me₄phen)(trans-stpy)]⁺ | trans → cis | 404 | 0.35 |

Data compiled from various studies on metal complexes containing the 4-styrylpyridine ligand. iupac.orgnih.gov

Ultrafast spectroscopic studies on Rhenium(I) complexes of 4-styrylpyridine have provided detailed insights into the kinetics of the photoisomerization process following the triplet pathway.

After optical excitation of fac-[Re(Cl)(CO)₃(stpy)₂], population of the intraligand singlet state is followed by a very rapid intersystem crossing (ISC) to the triplet state in less than or equal to 0.9 picoseconds (ps). acs.orgnih.gov This planar triplet state then undergoes a rotation of approximately 90° around the ethylenic C=C bond with a time constant of 11 ps to form a perpendicular triplet species. acs.orgnih.gov The final steps of conversion to the ground state and completion of the isomerization to the cis form occur on a much slower nanosecond timescale. acs.orgnih.gov

Thermal Isomerization Kinetics

In the absence of light, this compound can undergo thermal isomerization back to the more stable trans form. Studies of this process in the liquid state have shown that the mechanism can change with temperature. rsc.org An Arrhenius plot for the thermal isomerization of 4-styrylpyridine exhibits an upward curvature, which has been interpreted as a shift in the dominant isomerization mechanism from a singlet state pathway at higher temperatures to a triplet state pathway at lower temperatures. rsc.org This behavior contrasts with stilbene (B7821643) and 3-styrylpyridine, which appear to isomerize via a singlet state mechanism, and 2-styrylpyridine, where a triplet state mechanism seems to be involved. rsc.org

For related azobenzene (B91143) dyes, which are also photochromic molecules, the activation energy and rate of thermal cis-to-trans isomerization are significantly influenced by the polarity of the solvent. researchgate.netlongdom.org Higher rates and lower activation energies are typically observed in more polar solvents, suggesting the formation of a charged transition state that is stabilized by the polar environment. longdom.org

Photocycloaddition Reactions (e.g., [2+2] Photodimerization)

Upon irradiation, particularly in the solid state or in concentrated solutions, 4-styrylpyridine can undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) dimers. nih.govchinesechemsoc.orgmdpi.com This reaction competes with the cis-trans isomerization. The efficiency and selectivity of this dimerization are highly dependent on the molecular arrangement of the reactants. nih.gov According to Schmidt's topochemical postulate for solid-state reactions, for a [2+2] photodimerization to occur, the reacting double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. nih.govmdpi.com

The [2+2] photocycloaddition of 4-styrylpyridine can potentially yield several different regio- and stereoisomers of the resulting cyclobutane. However, the reaction can be guided to produce specific isomers with high selectivity.

In the solid state, the crystal packing pre-organizes the molecules, often leading to highly selective dimer formation. nih.govnih.gov For instance, using metal-organic frameworks (MOFs) as templates, the regioselective photodimerization of trans-4-styrylpyridine derivatives has been achieved, yielding head-to-tail (HT) dimers of rctt (regio-cis,trans,trans) stereochemistry. nih.govacs.org

In solution, where molecules are randomly oriented, irradiation typically produces low yields and mixtures of dimers. nih.gov However, selectivity can be dramatically enhanced through various strategies. The addition of a catalytic amount of acid, such as HCl, can promote the formation of r-cct and r-ctc cyclobutane dimers through cation-π interactions between a protonated pyridinium (B92312) ring and the aromatic ring of another molecule, which favors a head-to-tail arrangement. researchgate.net Similarly, supramolecular templates can pre-organize the reactants in solution to achieve high yields and selectivity. chinesechemsoc.org For example, using a specific catalyst in DMSO, simple 4-styrylpyridine yielded the corresponding cyclobutane product in 75% yield. chinesechemsoc.org

Solid-State Photoreactivity

The photochemical behavior of this compound in the solid state is markedly different from its solution-phase reactivity, primarily due to the constraints imposed by the crystal lattice. In the crystalline form, the geometric arrangement and proximity of molecules are fixed, which can direct the outcome of photochemical reactions with high selectivity. The reactivity of this compound in the solid state is dominated by two competing pathways: cis-trans isomerization and [2+2] photodimerization. researchgate.netchinesechemsoc.org

Research into the solid-state photoreactivity of this compound has often been conducted on its metal complexes, where the ligand is incorporated into a more rigid structure. In a pioneering study on iron(II)-styrylpyridine frameworks, it was demonstrated that a quantitative and unidirectional cis-to-trans isomerization can occur within the crystalline solid. unige.chacs.org This photochromic reaction was initiated by visible light excitation into the metal-to-ligand charge transfer (MLCT) band of the complex. unige.chacs.org The transformation from the cis to the trans isomer is a significant structural change that leads to an increase in the unit-cell volume and can result in amorphization of the crystal. unige.chacs.org In some instances, this isomerization can trigger a spin-crossover event in the metal center, a phenomenon termed "ligand-driven light-induced spin change". unige.chacs.org

The alternative reaction pathway, [2+2] photodimerization, is governed by Schmidt's topochemical criteria, which state that for a reaction to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. rsc.orgmdpi.com When these conditions are met, irradiation can lead to the formation of cyclobutane derivatives. For example, the photodimerization of (Z)-4-styrylpyridine (the cis isomer) can produce cis-cis-trans cyclobutanes. researchgate.net The specific stereochemistry of the resulting cyclobutane product, such as the rctt (regio- and stereocontrolled trans-trans) isomer, is dictated by the pre-organization of the molecules in the crystal lattice. rsc.org

The photoreactivity of cadmium(II) metal complexes containing 4-styrylpyridine linkers has also been extensively studied. In these systems, both intramolecular and intermolecular [2+2] photoreactions are possible, depending on the head-to-head (HH) or head-to-tail (HT) alignment of the styrylpyridine ligands. mdpi.com Structural analysis can predict the likely outcome, and NMR spectroscopy confirms the formation of the cyclobutane photoproduct. mdpi.com In some cases, the solid-state reaction proceeds via a single-crystal to single-crystal (SCSC) transformation, where the crystallinity of the material is maintained throughout the reaction. rsc.org This process can lead to dramatic structural changes, such as the transformation from a 2D layered structure to a 3D interpenetrated framework. rsc.org Conversely, if the distance between olefinic pairs exceeds the 4.2 Å limit, the crystal may be photo-inert with respect to dimerization. mdpi.comcdnsciencepub.com

A fascinating phenomenon associated with solid-state photoreactivity is the photosalient effect, where crystals jump, burst, or fragment upon exposure to light. cdnsciencepub.comnih.gov This macroscopic motion is a result of the rapid release of mechanical strain built up within the crystal due to the photochemical transformation. cdnsciencepub.com

Table 1: Solid-State Photoreactivity of cis-4-Styrylpyridine and its Derivatives

| System | Stimulus | Primary Photoproduct(s) | Key Findings | Citations |

|---|---|---|---|---|

| Fe(II)(cis-4-stpy)₄(NCSe)₂ Crystal | Visible Light | trans-4-Styrylpyridine | Unidirectional cis-trans isomerization; unit-cell volume increase and amorphization. | unige.chacs.org |

| Cd(II) Metal Complexes | UV Light | Head-to-Head Cyclobutane Dimer | Quantitative photoreaction confirmed by ¹H NMR; follows Schmidt's criteria. | mdpi.com |

| [Fe(4-spy)₂{Ag(CN)₂}₂] Framework | UV Light | rctt-cyclobutane dimer | Single-crystal to single-crystal transformation from 2D to 3D structure. | rsc.org |

| (Z)-4-Styrylpyridine Crystal | UV Light | cis-cis-trans Cyclobutane Dimer | [2+2] photocyclization enhanced by cation-π interactions in the presence of acid. | researchgate.net |

| [Cd(CF₃SO₃)₂(trans-4-spy)₄] | UV Light | cis-isomer, various dimers | Exhibits solution-like reactivity in the solid state due to crystal flexibility. | nih.gov |

Environmental and Substituent Effects on Photoreactivity

The photochemical behavior of this compound is highly sensitive to its immediate environment and to modifications of its chemical structure. Factors such as solvent polarity, the constraints of a host medium, and the electronic nature of substituents can profoundly influence the efficiency and outcome of its photoreactions.

Solvent polarity plays a crucial role in the dynamics of cis-trans isomerization. For related "push-pull" azobenzene molecules, an increase in solvent polarity has been shown to increase the rate of thermal cis-to-trans isomerization by stabilizing a polar rotational transition state. longdom.org Similarly, for styrylpyridines, the isomerization quantum yield is influenced by the polarity of the medium. acs.org The photoisomerization quantum yield for 2- and 4-styrylpyridine generally increases when moving from nonpolar to polar solvents. acs.org This is attributed to the different stabilization energies provided by the solvent to the ground, excited, and transition states of the molecule. researchgate.net

Confinement within a host matrix offers a powerful method to control the photoreactivity of 4-styrylpyridine. When dispersed in a polymethylmethacrylate (PMMA) thin film, the cis-isomer shows distinct photochemical behavior compared to when it is in solution. unige.ch A constrained environment can also be created using porous materials like metal-organic frameworks (MOFs). chinesechemsoc.orgchinesechemsoc.org By tuning the pore size and microenvironment of the MOF, it is possible to selectively favor either E-Z (trans-cis) isomerization or [2+2] photodimerization. chinesechemsoc.orgchinesechemsoc.org In larger pores that can accommodate two guest molecules, photodimerization is often the preferred pathway, whereas smaller pores that isolate individual molecules promote photoisomerization. chinesechemsoc.orgchinesechemsoc.org This strategy has been used to synthesize a wide range of cis-isomers or cyclobutane derivatives with high selectivity, a feat not achievable in solution where mixtures of products are common. chinesechemsoc.orgchinesechemsoc.org The nematic phase of liquid crystalline solvents has also been shown to increase the rate of the thermal cis-to-trans isomerization process compared to isotropic media, an effect attributed to cooperative interactions between the dye and the liquid crystal molecules. researchgate.net

Chemical modification of the 4-styrylpyridine scaffold provides another layer of control over its photochemical properties. Introducing substituents onto the phenyl or pyridyl rings can alter the electronic structure and, consequently, the reaction pathways. For instance, the introduction of 4'-alkoxy groups leads to a higher rate of photoinduced trans→cis isomerization compared to the unsubstituted analogue. researchgate.net

Protonation of the pyridine (B92270) nitrogen atom by adding acid is a particularly effective modification. researchgate.netpublish.csiro.au This creates a pyridinium salt, which enhances cation-π interactions between molecules. These interactions can pre-organize the molecules in a head-to-tail fashion, leading to high regio- and stereoselectivity in [2+2] photodimerization reactions. researchgate.netpublish.csiro.au Furthermore, protonation often causes a red shift in the compound's absorption spectrum, enabling the use of lower-energy visible light to trigger the photoreaction. researchgate.net

Coordination to a transition metal center is another powerful form of chemical modification. The photoreactivity of 4-styrylpyridine complexes of metals such as Ru(II), Re(I), W(0), and Fe(II) is often dominated by the photoisomerization of the 4-styrylpyridine ligand. unige.ch In these complexes, new excitation pathways, such as metal-to-ligand charge transfer (MLCT) transitions, become available. unige.chacs.org Excitation into these MLCT bands can efficiently drive the cis-trans isomerization process, as seen in Fe(II) complexes. unige.chacs.org The choice of the metal ion itself can also determine reactivity; in one study, a copper(II) complex of 4-styrylpyridine was found to be photoreactive, while an analogous zinc(II) complex was photoinert due to differences in crystal packing. mdpi.com Attaching the 4-styrylpyridine chromophore as a side group to a polymer chain is another modification strategy used to create photoreactive and photo-orientable materials. researchgate.net

Table 2: Effects of Environment and Modification on 4-Styrylpyridine Photoreactivity

| Factor | System | Effect | Outcome | Citations |

|---|---|---|---|---|

| Solvent Polarity | 4-Styrylpyridines in various solvents | Increased polarity | Increases trans-cis isomerization quantum yield for 4-StP. | acs.org |

| Medium Confinement | 4-Styrylpyridine in MOFs | Pore size engineering | Small pores favor E-Z isomerization; larger pores favor photodimerization. | chinesechemsoc.orgchinesechemsoc.org |

| Medium Confinement | 4-Styrylpyridine in nematic liquid crystal | Ordered medium | Increases rate of thermal cis-trans isomerization. | researchgate.net |

| Chemical Modification | Protonation (acidic solution) | Cation-π interactions | Enhances selectivity of [2+2] photodimerization; enables visible light reaction. | researchgate.netpublish.csiro.au |

| Chemical Modification | Coordination to Fe(II) | MLCT excitation pathway | Drives efficient, unidirectional cis-trans isomerization in the solid state. | unige.chacs.org |

| Chemical Modification | 4'-Alkoxy substitution | Electron-donating group | Higher rate of trans→cis photoisomerization. | researchgate.net |

Coordination Chemistry of Cis 4 Styrylpyridine As a Ligand

Synthesis and Characterization of Transition Metal Complexes

The coordination of cis-4-styrylpyridine to various transition metals has been explored to create functional molecular switches. The synthesis typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. Characterization is then carried out using a suite of spectroscopic and analytical techniques to confirm the structure and properties of the resulting complexes.

Fe(II) Complexes: Iron(II) complexes with this compound are among the most studied due to their potential for spin-crossover (SCO) behavior. A prominent example is the pseudo-octahedral complex [Fe(cis-stpy)₄(NCS)₂]. rsc.org This complex is synthesized from its constituent ligands and an iron(II) salt. X-ray crystallography reveals that the Fe(II) center is in a pseudo-octahedral environment, with the four this compound ligands coordinated through their nitrogen atoms in the equatorial plane and two thiocyanate (B1210189) anions in the axial positions. rsc.orgacs.org Unlike its trans counterpart, which exhibits a thermally induced spin crossover, the [Fe(cis-stpy)₄(NCS)₂] complex remains in the high-spin (S=2) state across a wide range of temperatures. rsc.orgacs.org Another well-characterized complex is [Fe(cis-stpy)₄(NCSe)₂]. researchgate.netnih.gov Similar to the thiocyanate analogue, the all-cis complex is in the high-spin state over a broad temperature range. researchgate.netnih.gov

Ru(II) Complexes: Ruthenium(II) complexes incorporating styrylpyridine ligands have been investigated for their photoisomerization and luminescent properties. unige.ch The photoreactivity of Ru(II) complexes with 4-styrylpyridine (B85998) is often dominated by the photoinduced cis-trans isomerization of the ligand. unige.ch The coordination to the ruthenium center can steer the isomerization pathway to the triplet potential energy surface, acting as a photosensitizer. unige.ch

Re(I) Complexes: Rhenium(I) carbonyl complexes containing 4-styrylpyridine ligands, such as fac-[Re(Cl)(CO)₃(stpy)₂] and fac-[Re(stpy)(CO)₃(bpy)]⁺, have been synthesized and studied for their ultrafast excited-state dynamics. nih.govcore.ac.uk The coordination to the Re(I) center switches the trans-cis isomerization mechanism from a singlet to a triplet pathway. nih.gov In these complexes, the lowest energy absorption bands are often dominated by intraligand π-π* transitions localized on the styrylpyridine ligand. nih.govcore.ac.uk

Co(II/III) Complexes: Cobalt complexes with 4-styrylpyridine have been synthesized, particularly in the context of valence tautomerism. rsc.orgresearchgate.net For instance, a cobalt(II) complex with two 4-styrylpyridine ligands and a dioxolene ligand has been prepared. rsc.orgresearchgate.net The synthesis of specific cis and trans isomers of cobalt(II) nalidixate complexes with a different pyridine-based ligand has also been reported, highlighting the possibility of isolating distinct geometric isomers. rsc.org

Cu(II) and Zn(II) Complexes: The coordination chemistry of 4-styrylpyridine with copper(II) and zinc(II) has also been explored. unige.ch A square planar copper(II) complex, [Cu(4-spy)₂(NCS)₂], has been synthesized and characterized. the-innovation.org In a mixed-ligand system, a cocrystal of a mononuclear Cu(II) complex, [Cu(spy)₂(adc)₂], and a dinuclear complex, [Cu₂(spy)₂(adc)₄], was formed. unige.ch The mononuclear complex proved to be photoreactive. unige.ch In contrast, a trinuclear zinc(II) complex, [Zn₃(spy)₂(adc)₆], was found to be photoinert. unige.ch

Ligand-Driven Spin-Change Phenomena

The photoisomerization of the this compound ligand can be harnessed to control the magnetic properties of a coordination complex. This concept, known as a ligand-driven process, relies on the different steric and electronic effects of the cis and trans isomers on the central metal ion's ligand field.

The Ligand-Driven Light-Induced Spin Change (LD-LISC) effect is a photomagnetic phenomenon where the spin state of a metal ion is switched by the photoisomerization of its ligands. researchgate.net This was first demonstrated in an Fe(II) complex, [Fe(stpy)₄(NCBPh₃)₂], embedded in a cellulose (B213188) acetate (B1210297) matrix. researchgate.net The principle relies on designing a system where one ligand isomer (e.g., trans-4-styrylpyridine) induces a spin-crossover behavior, while the other isomer (e.g., this compound) forces the complex to remain in a single spin state (typically high-spin). researchgate.netrsc.org

For example, the [Fe(trans-stpy)₄(NCSe)₂] complex undergoes a thermal spin crossover from a high-spin (S=2) state to a low-spin (S=0) state upon cooling. researchgate.netnih.gov In contrast, the [Fe(cis-stpy)₄(NCSe)₂] complex is high-spin at all temperatures. researchgate.netnih.gov By embedding the all-trans complex (in its low-spin state at low temperature) in a polymer film and irradiating it, the trans-to-cis isomerization of the ligands can be induced. This change in the coordination sphere weakens the ligand field around the Fe(II) center, triggering a switch to the high-spin state. Conversely, irradiating the all-cis complex can induce the cis-to-trans isomerization, leading to a high-spin to low-spin transition if the resulting trans complex is below its spin-crossover temperature. nih.gov This bidirectional photomagnetism has been demonstrated in Fe(II)-styrylpyridine complexes in polymeric media. nih.gov

A related phenomenon is Ligand-Driven Light-Induced Valence Tautomerism (LD-LIVT), which has been observed in cobalt-dioxolene complexes containing 4-styrylpyridine ligands. rsc.orgresearchgate.net Valence tautomerism involves an intramolecular electron transfer between the metal and a redox-active ligand, leading to two distinct electronic isomers (valence tautomers) that differ in their charge distribution and magnetic properties. In the LD-LIVT effect, the cis-trans photoisomerization of the styrylpyridine ligands is used to switch between these valence tautomeric states. rsc.orgresearchgate.net

This has been demonstrated in a cobalt complex where the cis and trans isomers of the 4-styrylpyridine ligand stabilize different valence tautomers of the complex. rsc.orgresearchgate.net This allows for bidirectional photoswitching of the magnetic properties in solution at room temperature, with the photoinduced states showing remarkable thermal stability. rsc.orgresearchgate.net A photoconversion of 28% between the valence tautomeric states was achieved. rsc.orgresearchgate.net

The isomerization of 4-styrylpyridine ligands directly modulates the spin-crossover (SCO) properties of susceptible metal complexes, primarily those of Fe(II) and Fe(III). researchgate.net The structural differences between the cis and trans isomers lead to distinct ligand field strengths. The nearly planar trans-4-styrylpyridine generally imposes a stronger ligand field than the sterically hindered, non-planar this compound. unige.ch

In the archetypal [Fe(stpy)₄(NCS)₂] system, the complex with trans-4-styrylpyridine, [Fe(trans-stpy)₄(NCS)₂], exhibits a spin-crossover transition, while the all-cis analogue, [Fe(cis-stpy)₄(NCS)₂], remains high-spin. acs.orgrsc.org This difference is attributed to the steric hindrance of the cis isomer, which elongates the metal-ligand bonds and reduces the ligand field strength, thus stabilizing the high-spin state. acs.org The spin transition temperature of the trans complexes can be tuned by modifying the anion or by applying pressure. researchgate.net For instance, replacing NCS⁻ with NCBH₃⁻ in [Fe(trans-stpy)₄(X)₂] increases the spin transition temperature due to the stronger ligand field of NCBH₃⁻. researchgate.net These findings are crucial for designing LD-LISC materials that can operate under specific conditions, including at room temperature. researchgate.net

Photophysical Properties of this compound in Coordination Compounds

The photophysical properties of this compound are significantly influenced upon coordination to a metal center. The interaction with the metal can open new deactivation pathways for the excited states, including energy transfer and charge transfer processes.

In many transition metal complexes with this compound, Metal-to-Ligand Charge Transfer (MLCT) transitions play a crucial role in their photochemistry and photophysics. These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital.

In Fe(II) complexes like [Fe(cis-stpy)₄(NCSe)₂], a visible absorption band around 435 nm is assigned to an Fe(3d) → π*(stpy) MLCT transition. unige.ch The excitation into this MLCT band of the high-spin all-cis complex has been shown to drive the quantitative cis-to-trans isomerization of the styrylpyridine ligands in the solid state. unige.chacs.org This demonstrates that the MLCT state can act as a gateway to the reactive excited state responsible for isomerization. unige.ch

For Re(I) complexes such as fac-[Re(stpy)(CO)₃(bpy)]⁺, excitation into the Re → bpy MLCT band is followed by a rapid and efficient intramolecular energy transfer to a styrylpyridine-localized triplet intraligand (³IL) state. nih.gov This ³IL state is the reactive state for the trans-cis isomerization. nih.gov Therefore, the MLCT state acts as a photosensitizer, enabling the isomerization to be triggered by visible light, whereas the free ligand absorbs in the UV region. nih.govunige.ch

In Ru(II) complexes, MLCT transitions are also central to their photophysical behavior. rsc.org The coordination of styrylpyridine-type ligands to a Ru(II) center can lead to complexes where the lowest energy absorption is an MLCT transition. uni-regensburg.de Excitation of this band can lead to ligand isomerization, with the metal center acting as a sensitizer. uni-regensburg.de

For d¹⁰ metals like Zn(II), MLCT transitions are not expected. The photochemistry of Zn(II) complexes with 4-styrylpyridine, if any, is typically dominated by intraligand transitions or photoreactions like [2+2] cycloadditions, as seen in some copper(II) complexes. unige.ch

The energy and intensity of these MLCT transitions can be tuned by modifying the metal, the ancillary ligands, or the solvent, providing a powerful tool for designing photoswitchable materials with desired properties. rsc.orgresearchgate.net

| Complex | Metal Ion | Key Synthetic Feature | Characterization Highlights | Associated Phenomena |

| [Fe(cis-stpy)₄(NCS)₂] | Fe(II) | Reaction of Fe(II) salt with cis-stpy and NCS⁻ | X-ray structure shows pseudo-octahedral geometry; remains high-spin. rsc.orgacs.org | LD-LISC, Spin-Crossover Modulation |

| [Fe(cis-stpy)₄(NCSe)₂] | Fe(II) | Similar to NCS complex, using NCSe⁻ | High-spin over a wide temperature range; MLCT band at ~435 nm. researchgate.netunige.ch | LD-LISC, MLCT-driven isomerization |

| fac-[Re(Cl)(CO)₃(stpy)₂] | Re(I) | Reaction of Re(I) carbonyl precursor with stpy | Ultrafast dynamics show isomerization via triplet state. nih.govcore.ac.uk | MLCT Sensitization, Photoisomerization |

| Co-dioxolene-stpy | Co(II) | Coordination of stpy to a Co-dioxolene core | Bidirectional photoswitching of magnetic properties in solution. rsc.orgresearchgate.net | LD-LIVT |

| [Cu(spy)₂(adc)₂] | Cu(II) | Mixed-ligand synthesis with 1-adamantanecarboxylic acid | Mononuclear square planar complex; photoreactive. unige.ch | [2+2] Photodimerization |

| [Zn₃(spy)₂(adc)₆] | Zn(II) | Mixed-ligand synthesis with 1-adamantanecarboxylic acid | Trinuclear structure; photoinert. unige.ch | N/A |

Intraligand (IL) Excited States and Energy Transfer

The photochemical behavior of this compound, particularly its isomerization to the trans isomer, is intricately linked to its intraligand (IL) excited states. When coordinated to a metal center, the dynamics of these excited states can be significantly altered, often leading to different reaction pathways compared to the free ligand.

In coordination compounds, the excitation of this compound can lead to the population of its singlet (S₁) and triplet (T₁) intraligand excited states. For the free ligand, the photoisomerization mechanism is typically understood to proceed through the singlet excited state. nih.gov However, upon coordination to a metal, a triplet pathway often becomes dominant. nih.govunige.ch This shift is attributed to the presence of the metal center, which can facilitate intersystem crossing from the initially populated singlet state to the triplet state. unige.chnih.gov

A critical aspect of the coordination chemistry of this compound is the potential for energy transfer between metal-centered excited states and the ligand's own excited states. In many transition metal complexes, particularly those of rhenium(I) and iron(II), the absorption of light can lead to the population of metal-to-ligand charge-transfer (MLCT) excited states. nih.govunige.chnih.gov These MLCT states can then transfer their energy to the intraligand triplet state (³IL) of the styrylpyridine ligand. nih.govnih.govresearchgate.net This intramolecular energy transfer effectively sensitizes the ligand, promoting its isomerization.

For instance, in fac-[Re(stpy)(CO)₃(bpy)]⁺ (where stpy = 4-styrylpyridine and bpy = 2,2'-bipyridine), excitation into the Re → bpy MLCT band is followed by a rapid intersystem crossing to the ³MLCT state. nih.gov Subsequently, energy is transferred from this ³MLCT state to the ³IL state of the styrylpyridine ligand, with a time constant of 3.5 picoseconds. nih.gov This efficient energy transfer ensures that the reactive ³IL state is populated, leading to the trans-cis isomerization of the styrylpyridine ligand. nih.gov The metal center in such cases acts as a photosensitizer. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the energetics of these processes. nih.govunige.ch For the cis- and trans-isomers of 4-styrylpyridine, the vertical T₁/S₀ electronic excitation energies have been calculated to be 24279 cm⁻¹ and 21141 cm⁻¹, respectively. unige.ch Upon geometric relaxation in the T₁ state, the zero-point energy differences between the T₁ and S₀ states are 13661 cm⁻¹ for the cis-isomer and 16565 cm⁻¹ for the trans-isomer. unige.ch The plausibility of the triplet pathway in coordination compounds is supported by the fact that the energy of the MLCT states is often close to or above the energy of the ³IL(stpy) state. unige.ch

The table below summarizes key calculated energy values for the isomers of 4-styrylpyridine, which are crucial for understanding the energy transfer dynamics in its coordination complexes.

| Parameter | cis-isomer (cm⁻¹) | trans-isomer (cm⁻¹) |

| Vertical T₁/S₀ Electronic Excitation Energy (ΔET/S) | 24279 | 21141 |

| Zero-Point T₁/S₀ Energy Difference (ΔE0T/S) | 13661 | 16565 |

| Data sourced from B3LYP/DZVP calculations. unige.ch |

This sensitization mechanism, where the metal complex absorbs light and channels the energy to the ligand, allows for the isomerization to be triggered by lower energy light than what would be required for direct excitation of the free ligand. nasa.gov This is a key feature of the photochemistry of styrylpyridine-based coordination compounds.

Metal-Mediated Photoreactions in Solid State

The solid-state photoreactivity of this compound, when coordinated to metal centers, presents a fascinating area of crystal engineering and materials science. Metal ions can act as templates, directing the alignment of ligands in the crystal lattice and thereby controlling the outcome of photochemical reactions. researchgate.netresearchgate.net One of the most studied reactions in this context is the [2+2] photocycloaddition, which can lead to the formation of cyclobutane (B1203170) derivatives. researchgate.netresearchgate.netmdpi.com

The success of a solid-state photoreaction is heavily dependent on the geometric arrangement of the reactive double bonds, a principle famously outlined by Schmidt's topochemical postulates. researchgate.netmdpi.com For a [2+2] cycloaddition to occur, the carbon-carbon double bonds of adjacent styrylpyridine ligands must be parallel and within a certain distance, typically less than 4.2 Å. mdpi.com Metal coordination plays a crucial role in achieving this prerequisite alignment.

In the context of this compound, its coordination to metal ions can facilitate unique solid-state transformations. For example, in certain iron(II) complexes, a quantitative cis-to-trans isomerization has been observed in the crystalline solid upon irradiation with visible light. unige.ch This photochromic reaction is driven by excitation into the metal-to-ligand charge transfer (MLCT) band of the high-spin complex and is accompanied by a significant change in the material's properties, including an increase in the unit-cell volume and a transition to an amorphous state. unige.ch This ligand-driven light-induced spin change (LD-LISC) effect highlights how a photochemical reaction on the ligand can modulate the magnetic properties of the metal center. beilstein-journals.org

Furthermore, metal-organic frameworks (MOFs) incorporating styrylpyridine ligands have been shown to be effective platforms for controlling solid-state photoreactions. researchgate.netchinesechemsoc.org The pores of the MOF can direct the selective photoinduced E-Z (trans-cis) isomerization or photodimerization of guest molecules, including substituted 4-styrylpyridines. chinesechemsoc.org

The choice of the metal ion can also have a profound impact on the photoreactivity. For instance, in a study comparing zinc(II) and copper(II) complexes with 4-styrylpyridine and 1-adamantanecarboxylic acid, the zinc(II) complex was found to be photoinert. mdpi.com This was attributed to the distance between the C=C bonds (6.126 Å), which is too large for a [2+2] cycloaddition. mdpi.com In contrast, the copper(II) complex was photoreactive, leading to the formation of a one-dimensional coordination polymer via photodimerization. mdpi.com

The table below provides examples of metal complexes of 4-styrylpyridine and their observed solid-state photoreactivity.

| Complex | Photoreaction | Outcome | Reference |

| [Fe(cis-stpy)₄(NCSe)₂] | cis-to-trans isomerization | Amorphization, unit-cell volume increase | unige.ch |

| [Zn₂(spy)₂(tdc)₂] | [2+2] photocycloaddition | Formation of a 3D framework | researchgate.net |

| Zn(II) complex with spy and 1-adamantanecarboxylic acid | None | Photoinert | mdpi.com |

| Cu(II) complex with spy and 1-adamantanecarboxylic acid | [2+2] photodimerization | Formation of a 1D coordination polymer | mdpi.com |

| Cd(II) complexes with 4-spy and various benzoates | [2+2] photocycloaddition | Quantitative head-to-head photoreaction | mdpi.com |

| spy = 4-styrylpyridine, tdc = 2,5-thiophenedicarboxylate |

These examples underscore the power of using metal coordination to mediate and control the photoreactions of this compound in the solid state, opening avenues for the design of novel photoresponsive materials.

Supramolecular Chemistry Involving Cis 4 Styrylpyridine

Host-Guest Interactions for Photoreactivity Control

Host-guest chemistry provides a powerful tool for controlling chemical reactions by encapsulating reactant molecules within the cavity of a larger host molecule. This confinement pre-orients the guests, facilitating specific reaction pathways that might be disfavored in bulk solution.

The macrocyclic host molecule cucurbit mdpi.comuril (CB mdpi.com) is particularly effective in templating the photodimerization of styrylpyridine derivatives. researchgate.net CB mdpi.com possesses a large hydrophobic cavity capable of encapsulating two guest molecules, making it an ideal container for bimolecular reactions. researchgate.net For donor-acceptor stilbenes like 4-styrylpyridine (B85998), the formation of a 2:1 host-guest complex within the CB mdpi.com cavity is driven by favorable π-π stacking interactions. researchgate.netresearchgate.netresearchgate.net This pre-organization brings the encapsulated styrylpyridine molecules into close proximity and holds them in a specific head-to-tail arrangement, which is ideal for a [2+2] photocycloaddition reaction. researchgate.netchemrxiv.org

Upon irradiation with UV light, the constrained guest molecules undergo a highly selective photodimerization. Research has shown that this templating effect can dramatically improve the regio- and diastereoselectivity of the reaction. researchgate.net For instance, studies on the hydrochloride salts of trans-4-styrylpyridines within CB mdpi.com have demonstrated that the host-guest interactions, in conjunction with cation-π forces between the guests, can precisely control the product distribution. nih.gov By systematically changing substituents on the phenyl ring of the styrylpyridine guest, researchers can alter the balance of these non-covalent interactions, thereby changing the orientation of the reactants within the host and shifting the major regioisomer of the resulting cyclobutane (B1203170) dimer. nih.gov While much of the research has focused on the trans isomer, the underlying principle of encapsulation and pre-orientation within CB mdpi.com is a general strategy to control the photoreactivity of styrylpyridine isomers. chemrxiv.orgchemrxiv.org The host not only templates the reaction but can also protect the reactive intermediates from side reactions. chemrxiv.org

Cation-π Interactions in Photocyclodimerization

Cation-π interactions, the non-covalent force between a cation and an electron-rich π system, serve as a powerful tool for controlling selectivity in photochemical reactions. researchgate.net In the case of 4-styrylpyridine, this interaction can be leveraged by performing the photoreaction under acidic conditions.

The addition of a catalytic amount of an acid, such as hydrochloric acid (HCl), protonates the nitrogen atom of the pyridine (B92270) ring, forming a pyridinium (B92312) cation. nih.govresearchgate.net This positively charged pyridinium moiety can then interact favorably with the electron-rich benzene (B151609) ring of a second 4-styrylpyridine molecule. researchgate.net This attractive cation-π interaction effectively pre-organizes the molecules into a head-to-tail arrangement before photoexcitation. researchgate.netocha.ac.jp

This preorientation is crucial for achieving high selectivity in the [2+2] photodimerization. Research on the photodimerization of (Z)-4-styrylpyridine (cis-4-styrylpyridine) has shown that this cation-π interaction plays a key role in the formation of cis-cis-trans cyclobutane dimers. researchgate.net Irradiation of this compound in the presence of HCl leads to the [2+2] photocyclization product with high regioselectivity, a result attributed to the pre-alignment of the molecules via the cation-π forces. researchgate.net In the absence of the acid, irradiation often results in a complex mixture of products, highlighting the essential role of the cation-π interaction in directing the reaction pathway. ocha.ac.jp This method demonstrates how a simple additive can serve as a catalyst to steer the stereochemical outcome of a photoreaction through supramolecular control. researchgate.net

Hydrogen Bonding Templating for Solid-State Reactions

In the solid state, the outcome of a photoreaction is governed by the packing arrangement of the molecules in the crystal lattice, a principle known as topochemical control. acs.orgksu.edu.sa For a [2+2] photodimerization to occur, the olefinic double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). acs.org Hydrogen bonding can be used as a reliable tool in crystal engineering to achieve the desired molecular alignment for a selective solid-state reaction. researchgate.net

This strategy involves co-crystallizing the photoreactive olefin, such as 4-styrylpyridine, with a "template" molecule that contains hydrogen bond donor groups. ksu.edu.saacs.org The 4-styrylpyridine acts as a hydrogen bond acceptor via its pyridine nitrogen. Templates like resorcinol (B1680541), aromatic poly(carboxylic acid)s, and thiourea (B124793) have been successfully used to direct the solid-state assembly of styrylpyridines. ksu.edu.saacs.orgresearchgate.net

For example, co-crystallization of trans-1,2-bis(4-pyridyl)ethylene (a related olefin) with resorcinol results in a hydrogen-bonded assembly where the olefin molecules are aligned in a parallel fashion, with their double bonds separated by a distance of 3.65 Å. ksu.edu.sa This arrangement is ideal for photodimerization, and upon UV irradiation, the co-crystals yield the corresponding tetrakis(4-pyridyl)cyclobutane dimer stereospecifically. ksu.edu.sa Similarly, thiourea has been shown to be a versatile template, forming N-H···N hydrogen bonds with various stilbazoles (pyridyl-arylethylenes) to orient them for clean photodimerization to a single product, whereas the pure crystals are either unreactive or give a mixture of dimers. acs.org This hydrogen-bond-driven self-assembly provides a robust method for controlling reactivity in the solid state, enabling the synthesis of specific cyclobutane products that would be difficult to obtain from solution-phase reactions. researchgate.net

Interactive Data Summary

The following table summarizes the different supramolecular strategies used to control the photoreactivity of styrylpyridine derivatives.

| Control Strategy | Mediating Species/Condition | Key Interaction | Typical Outcome | Reference |

| Host-Guest Chemistry | Cucurbit mdpi.comuril (CB mdpi.com) | Host-Guest Encapsulation, π-π Stacking | Selective formation of head-to-tail photodimers | researchgate.net, nih.gov |

| Cation-π Interaction | Acidic Conditions (e.g., HCl) | Cation-π Interaction (Pyridinium-Phenyl) | High regio- and stereoselectivity (e.g., cis-cis-trans dimers) | researchgate.net, ocha.ac.jp |

| Hydrogen Bonding | Template Molecules (e.g., Resorcinol, Thiourea) | O-H···N or N-H···N Hydrogen Bonds | Topochemically controlled solid-state photodimerization to single products | ksu.edu.sa, acs.org |

Synthetic Strategies and Derivatization of Cis 4 Styrylpyridine

Synthetic Methodologies for cis-4-Styrylpyridine and Analogues

The creation of the carbon-carbon double bond in styrylpyridines can be achieved through several olefination reactions. The stereochemical outcome, yielding either the cis (Z) or trans (E) isomer, is highly dependent on the chosen reaction and its conditions.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The stereoselectivity of the reaction is a key consideration. To favor the formation of this compound, non-stabilized ylides are typically employed. wikipedia.orgorganic-chemistry.org These ylides, where the group attached to the carbanion is alkyl or aryl, react rapidly with aldehydes. organic-chemistry.org The reaction often proceeds under kinetic control, and when conducted in salt-free, aprotic solvents like THF or diethyl ether, it leads predominantly to the Z-alkene (cis-isomer). wikipedia.orgpitt.edu

The general mechanism involves the initial [2+2] cycloaddition of the ylide to the carbonyl group of benzaldehyde (B42025) to form an oxaphosphetane intermediate. organic-chemistry.orgpitt.edu For non-stabilized ylides, the rapid and irreversible decomposition of this cyclic intermediate results in the formation of the cis-alkene along with triphenylphosphine (B44618) oxide, the thermodynamic driving force for the reaction. organic-chemistry.org

A general scheme for the synthesis of this compound via the Wittig reaction is as follows:

Ylide Formation: A 4-picolyltriphenylphosphonium salt is deprotonated with a strong, non-lithium-based base (to avoid salt effects that can alter stereochemistry) to form the corresponding ylide.

Olefination: The resulting ylide is then reacted with benzaldehyde. The orientation of the substituents in the oxaphosphetane intermediate dictates the final alkene geometry, with non-stabilized ylides favoring the arrangement that leads to the cis product. wikipedia.org

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base, such as an amine (e.g., piperidine), to form an α,β-unsaturated product after dehydration. wikipedia.orgsigmaaldrich.com This method is highly effective for synthesizing trans-styrylpyridine derivatives due to the formation of the more thermodynamically stable trans isomer. nih.govmdpi.com

The reaction between 4-pyridineacetic acid (an active methylene compound) and benzaldehyde, for instance, typically yields the trans product. While the initial reaction may produce a mixture of E and Z isomers, equilibration often leads to the more stable trans product. wikipedia.org Some variations, like the Doebner modification, use pyridine (B92270) as a solvent and can involve decarboxylation if a carboxylic acid group is present in the active methylene component. wikipedia.orgorganic-chemistry.org

Although the Knoevenagel condensation is not the primary choice for direct this compound synthesis, it is a robust method for creating various substituted trans-styrylpyridines and related precursors which can sometimes be isomerized to the cis form photochemically. nih.govmdpi.comsci-hub.se

Chemical Modifications and Substituent Effects

The properties of 4-styrylpyridine (B85998) can be precisely tuned by introducing substituents onto either the phenyl or pyridine rings. These modifications significantly impact the molecule's electronic structure, which in turn governs its photochemical behavior.

The electronic and photochemical characteristics of 4-styrylpyridine are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy of the molecular orbitals, affecting absorption spectra and photoreactivity.

Theoretical and experimental studies have shown that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the molecule's maximum absorption wavelength (λmax). nih.govnih.gov For example, introducing a strong electron-withdrawing nitro group (-NO₂) at the styryl moiety results in a significant red shift of the absorption maximum compared to the parent compound. beilstein-journals.org Conversely, protonation of the pyridine nitrogen or complexation with cations can also lead to substantial bathochromic shifts. psu.edu The effect of other substituents, such as cyano (-CN) or methyl (-CH₃), has been found to be less significant on the maximum absorption wavelengths. nih.gov

The photochemical behavior, including photoisomerization and [2+2] photocycloaddition, is also strongly influenced by substituents. researchgate.net For instance, the introduction of a crown ether moiety onto the styrylpyridine framework creates a system where ion binding can modulate the photochemical properties. psu.edu Protonation of the pyridine nitrogen in such derivatives can significantly alter the efficiency of trans-cis isomerization. psu.edu

| Substituent | Position | Effect on λmax | Reference |

|---|---|---|---|

| -NO₂ | Styryl ring | Strong bathochromic (red) shift to 394 nm | beilstein-journals.org |

| -NH₂ | Styryl ring | Bathochromic (red) shift | |

| -N(CH₃)₂ | Styryl ring | Enhanced fluorescence and electron donation | |

| -CHO / -COOH | Styryl ring | Insignificant red shift | mdpi.com |

| -CN / -CH₃ | Styryl ring | Slight change | nih.govresearchgate.net |

| Protonation (HClO₄) | Pyridine Nitrogen | Bathochromic (red) shift of ~53 nm | psu.edu |

The targeted synthesis of functionalized 4-styrylpyridine derivatives allows for the creation of molecules with specific properties for advanced applications. By incorporating specific functional groups, researchers can develop novel materials for bioimaging, sensing, and molecular devices.

For Bioimaging: Styrylpyridine derivatives have been designed as fluorescent probes for biological imaging. For example, specific derivatives have been developed for the imaging of amyloid plaques, which are associated with Alzheimer's disease. These compounds are designed to have good brain penetration and to bind to amyloid deposits, allowing for their visualization. mdpi.com

For Molecular Sensing: Functionalization with receptor units, such as crown ethers, transforms the styrylpyridine core into a sensor for cations. psu.edu Binding of a target ion to the crown ether can induce a change in the fluorescence or absorption spectrum of the styrylpyridine fluorophore, enabling detection. psu.edunih.gov

For Materials Science: Soluble polyimides have been synthesized with 4-styrylpyridine derivatives as photoreactive side groups. researchgate.net These polymers can be used in photoalignment technologies for liquid crystal displays, where the photo-induced crosslinking of the styrylpyridine units under polarized light controls the alignment of liquid crystals. researchgate.net

For Catalysis and Biomimicry: A square planar copper(II) complex incorporating 4-styrylpyridine as a ligand has been synthesized. researchgate.net This complex was designed to mimic the activity of the enzyme phenoxazinone synthase, demonstrating the potential for creating functional biomimetic catalysts based on this scaffold. researchgate.net

The design of these functional derivatives relies on a fundamental understanding of the structure-property relationships detailed in the previous section, allowing for the rational development of molecules tailored to specific, complex tasks. uzh.chrsc.org

Emerging Research Frontiers and Applications of Cis 4 Styrylpyridine in Advanced Materials

Integration in Photoswitchable Molecular Devices

cis-4-Styrylpyridine is a key component in the development of photoswitchable molecular devices due to its ability to undergo reversible isomerization between its cis and trans forms upon light irradiation. This photoisomerization leads to significant changes in the molecule's geometry and electronic properties, which can be harnessed to control the function of a molecular device.

Theoretical studies employing Time-Dependent Density Functional Theory (TDDFT) have been crucial in understanding the photoswitching mechanism of 4-styrylpyridine (B85998). The main absorption band of the cis isomer is attributed to both S₀ → S₁ and S₀ → S₂ transitions, whereas for the trans isomer, it is primarily due to the S₀ → S₁ transition. rsc.orgnih.gov The photoisomerization process can be influenced by the surrounding environment and by coordination to metal centers. For instance, in fac-[Re(CO)₃(bpy)(t-4-styrylpyridine)]⁺, the isomerization from trans to cis is induced by visible light irradiation. nih.gov The metal center in such complexes can act as a photosensitizer, enabling the isomerization to occur with lower energy light than what is required for the free ligand. nih.gov

The integration of this compound and its derivatives into larger molecular architectures allows for the photomodulation of various properties. This includes changes in magnetic states, as observed in Fe(II) complexes where the cis-trans isomerization of the 4-styrylpyridine ligand triggers a spin-state change of the metal center. nih.govacs.org This phenomenon, known as the Ligand-Driven Light-Induced Spin Change (LD-LISC), demonstrates the potential of using light to control the magnetic properties of materials at the molecular level. nih.gov

Design of Photoresponsive Organic and Hybrid Materials

The photochromic properties of this compound are being exploited in the design of a variety of photoresponsive organic and hybrid materials. These materials can change their physical and chemical properties in response to light, opening up applications in diverse fields.

Optical Data Storage and Nonlinear Optics

The distinct absorption spectra and reversible photoisomerization of cis- and trans-4-styrylpyridine make them candidates for optical data storage applications. mdpi.comnasa.gov Information can be written and erased by using different wavelengths of light to switch the molecule between its two states, which possess different optical properties. Although direct applications of this compound in commercial optical data storage are still under investigation, the fundamental principles of its photochromism are relevant to the development of molecular-scale data storage materials. mdpi.com

Styrylpyridine derivatives, in general, are also of interest for their nonlinear optical (NLO) properties. mdpi.com The presence of a π-conjugated system allows for significant second-order and third-order NLO responses, which are essential for applications in optical communications and computing. While specific NLO data for this compound is not extensively detailed in the provided context, related styrylpyridine compounds have been investigated for these properties. researchgate.net

Photochemically Cross-linked Polymers and Coordination Polymers

The photoreactivity of the styrylpyridine moiety can be utilized to induce cross-linking in polymers. For example, alginate modified with 4-styrylpyridine can be photo-cross-linked upon UV irradiation through a [2π+2π] cycloaddition reaction of the styrylpyridine units. nih.govamazonaws.com This process forms a stable hydrogel network, and the degree of cross-linking, which affects the swelling and degradation properties of the material, can be controlled by the irradiation time. nih.gov

In the realm of coordination chemistry, 4-styrylpyridine serves as a versatile ligand for the construction of photoresponsive coordination polymers. ias.ac.innih.gov The photoisomerization of the 4-styrylpyridine ligand within the coordination polymer can lead to changes in the network structure and its properties. Furthermore, the [2+2] photocycloaddition of coordinated 4-styrylpyridine ligands can be used to create higher-dimensional coordination polymers. mdpi.com For instance, monomeric metal complexes containing 4-styrylpyridine can be photopolymerized in the solid state to form 1D coordination polymers. mdpi.com

| Polymer System | Cross-linking Mechanism | Controlling Factor | Resulting Material | Reference |

|---|---|---|---|---|

| 4-styryl-pyridine modified alginate | [2π+2π] cycloaddition | UV irradiation time | Hydrogel | nih.gov |

Flexible Crystals and Photosalient Effects

Recent research has explored the incorporation of 4-styrylpyridine into cocrystals that exhibit remarkable mechanical properties, such as flexibility and photosalient effects. rsc.orgnih.gov The photosalient effect, where crystals jump or shatter upon exposure to light, is a dramatic manifestation of a rapid and significant structural change within the crystal lattice. researchgate.net This effect has been observed in cocrystals of 4-styrylpyridine with aromatic poly(carboxylic acid)s, where the [2+2] photodimerization of the styrylpyridine units upon UV irradiation induces a large and rapid change in the crystal packing, leading to the macroscopic motion. researchgate.netrsc.org

The study of these flexible and photosalient crystals provides insights into how molecular-level photochemical reactions can be translated into macroscopic work. nih.gov The ability to control the mechanical response of a material with light is a key goal in the development of smart materials and actuators.